molecular formula C18H17ClFN3O3S B15392016 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B15392016
M. Wt: 409.9 g/mol
InChI Key: FMWYHVNYALLIIB-UHFFFAOYSA-N
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Description

2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core substituted with a butyl group at position 3 and two ketone groups at positions 2 and 2.

Properties

Molecular Formula

C18H17ClFN3O3S

Molecular Weight

409.9 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(20)9-12(13)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)

InChI Key

FMWYHVNYALLIIB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural Comparison of Thienopyrimidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₀H₁₈ClFN₃O₃S 458.89 (estimated) Thieno[3,2-d]pyrimidine core; 3-butyl-2,4-dioxo; N-(2-chloro-4-fluorophenyl)acetamide
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide C₂₂H₁₇ClFN₃O₂S₂ 474.00 Thieno[3,2-d]pyrimidine core; 3-methyl-4-oxo; p-tolyl substituent; thioacetamide linkage
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide C₁₉H₁₇F₂N₃O₂S₂ 429.48 Thieno[2,3-d]pyrimidine core; 3-ethyl-5,6-dimethyl; 2,4-difluorophenyl
Key Observations:

Core Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from the thieno[2,3-d]pyrimidine in CAS 577962-34-6, which alters the position of the sulfur atom in the thiophene ring. The 2,4-dioxo groups in the target compound contrast with the 4-oxo and thioacetamide linkages in analogs, affecting hydrogen-bonding capacity and metabolic stability.

The 2-chloro-4-fluorophenyl group in the target compound vs. 2,4-difluorophenyl (CAS 577962-34-6) or p-tolyl (CAS 1040649-35-1) may influence steric hindrance and electrostatic interactions with target proteins .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound CAS 1040649-35-1 CAS 577962-34-6
LogP (Lipophilicity) ~3.5 (estimated) 3.8 3.2
Hydrogen Bond Donors 2 1 2
Hydrogen Bond Acceptors 6 6 5
Polar Surface Area (Ų) ~110 108 98
Key Findings:
  • The target compound’s higher LogP (due to the butyl group) suggests improved lipid solubility but may reduce aqueous solubility compared to analogs.

Preparation Methods

Cyclization of Thiophene Derivatives

A common route involves cyclizing thiourea or urea derivatives with thiophene precursors. For example, reacting 3-aminothiophene-2-carboxylate with urea under alkaline conditions generates the dihydrothienopyrimidine dione structure. Sodium hydroxide in refluxing methanol has been employed to achieve cyclization, yielding 40% of the fused ring system.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the pyrimidine ring. Thiourea derivatives may introduce sulfur atoms at specific positions, influencing downstream reactivity.

Thorpe-Ziegler Cyclization

An alternative method utilizes the Thorpe-Ziegler reaction, where mercaptocarbonitrile-containing precursors undergo base-mediated cyclization. Abdel Hamid et al. demonstrated this approach, achieving a 71% yield of thieno[3,2-d]pyrimidine derivatives.

Reaction Conditions :

  • Solvent : Ethanol or DMF
  • Base : Potassium carbonate or sodium hydride
  • Temperature : 80–100°C

Functionalization with the Acetamide Side Chain

The N-(2-chloro-4-fluorophenyl)acetamide group is introduced via a two-step process: chloroacetylation followed by amidation.

Chloroacetylation of the Thienopyrimidine

Reaction with chloroacetyl chloride in the presence of triethylamine attaches the chloroacetamide moiety to the N1 position of the thienopyrimidine.

Typical Conditions :

  • Reactants : 3-butyl-thienopyrimidine dione (1 eq), chloroacetyl chloride (1.1 eq)
  • Base : Triethylamine (1.5 eq)
  • Solvent : Xylene, room temperature, 1.5 hours
  • Yield : 85–90%

Amidation with 2-Chloro-4-fluoroaniline

Nucleophilic substitution of the chloride with 2-chloro-4-fluoroaniline completes the synthesis.

Procedure :

  • Reactants : Chloroacetamide intermediate (1 eq), 2-chloro-4-fluoroaniline (1.2 eq)
  • Base : NaHCO₃ (2 eq)
  • Solvent : Acetonitrile, reflux, 6 hours
  • Yield : 70–78%

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their efficiency:

Step Method Conditions Yield (%) Purity (%)
Core Cyclization Thiourea Cyclization NaOH, MeOH, reflux 40 95
Core Cyclization Thorpe-Ziegler K₂CO₃, DMF, 80°C 71 98
N-Alkylation Butyl Bromide K₂CO₃, DMF, 80°C 75 97
Chloroacetylation Chloroacetyl Chloride Et₃N, xylene, rt 90 99
Amidation 2-Chloro-4-fluoroaniline NaHCO₃, CH₃CN, reflux 78 98

Mechanistic and Practical Considerations

Solvent Effects

  • Xylene : Enhances solubility of hydrophobic intermediates, reducing side reactions.
  • DMF : Accelerates alkylation but requires rigorous drying to prevent hydrolysis.

Catalytic Systems

Triethylamine proves superior to weaker bases (e.g., pyridine) in scavenging HCl during chloroacetylation, improving reaction rates.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures resolves acetamide derivatives.
  • Recrystallization : Ethanol/water systems yield high-purity thienopyrimidine cores.

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Alkylation : Introducing the 3-butyl group via nucleophilic substitution under reflux in solvents like acetonitrile or dimethylformamide (DMF) .
  • Acetamide coupling : Reacting the intermediate with 2-chloro-4-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
  • Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation of the dioxo group .

Q. Which characterization techniques are essential for confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., butyl chain integration, aromatic proton splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z ~464.1) .
  • Infrared Spectroscopy (IR) : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H bend at ~1550 cm⁻¹) .

Q. What initial biological assays are recommended for evaluating its bioactivity?

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols to measure IC₅₀ values .
  • Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence its pharmacological profile?

  • Chloro/fluoro substituents : The 2-chloro-4-fluorophenyl group enhances target binding via halogen bonding (e.g., with kinase ATP pockets), as shown in analogues with 10–100x improved IC₅₀ over non-halogenated derivatives .
  • Butyl chain length : Shorter chains (e.g., methyl) reduce lipophilicity and bioavailability, while longer chains (e.g., pentyl) increase cytotoxicity but lower selectivity .
  • Pyrimidine core substitution : Replacing sulfur in the thieno ring with oxygen reduces metabolic stability due to increased oxidation susceptibility .

Q. What strategies can resolve contradictory data in enzyme inhibition studies?

  • Control for redox interference : The dioxo group may act as a redox-active moiety, leading to false positives in assays using NADH-dependent detection. Use orthogonal methods like radiometric kinase assays .
  • Solvent compatibility : DMSO concentrations >1% can denature enzymes; validate activity in buffer-only systems .
  • Crystallographic validation : Co-crystallize the compound with its target (e.g., EGFR) to confirm binding mode discrepancies between computational and experimental data .

Q. How does its mechanism of action compare to structurally similar thienopyrimidine derivatives?

  • Kinase inhibition : Unlike analogues with 4-methoxybenzyl groups (which target PI3K), this compound’s 2-chloro-4-fluorophenyl acetamide moiety shows selectivity for tyrosine kinases (e.g., IC₅₀ = 0.8 µM for Abl1 vs. >10 µM for PI3K) .
  • Off-target effects : The butyl group reduces hERG channel binding (hERG IC₅₀ >30 µM) compared to benzyl-substituted analogues (IC₅₀ ~5 µM), lowering cardiac toxicity risk .

Q. What computational methods predict its binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to simulate binding poses. Focus on hydrogen bonds with backbone amides (e.g., Met793) and hydrophobic interactions with the butyl chain .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ΔG ≤ -40 kcal/mol) .
  • QSAR modeling : Train models on datasets of thienopyrimidine derivatives to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

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